molecular formula C9H10ClN5 B1358262 N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 6011-10-5

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B1358262
CAS No.: 6011-10-5
M. Wt: 223.66 g/mol
InChI Key: YTCPXXCJMMXWPM-UHFFFAOYSA-N
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Description

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a compound belonging to the class of 1,3,5-triazines, which are known for their diverse biological activities

Biochemical Analysis

Biochemical Properties

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. It has been observed to interact with enzymes such as kinases and proteases, affecting their activity and thus influencing various biochemical pathways. The compound’s ability to bind to these enzymes and alter their function is a key aspect of its biochemical properties .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis. Studies have demonstrated its selective action against cancer cells while sparing normal cells, making it a promising candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of cellular processes, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, toxic or adverse effects may occur, including organ toxicity and immune system suppression. These dosage-dependent effects underscore the need for careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity, thereby affecting overall cellular metabolism. Understanding these metabolic interactions is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to reach its target sites is essential for its biological activity and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization of the compound within cells is a critical determinant of its activity and function, affecting its interactions with biomolecules and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride typically involves a one-pot, microwave-assisted method. This method utilizes readily available cyanoguanidine, aromatic aldehydes, and arylamines. The three-component condensation of these reagents occurs in the presence of hydrochloric acid, followed by treatment with a base, which promotes a rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of microwave-assisted synthesis is advantageous due to its efficiency and reduced reaction times, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, sodium carbonate, and various bases. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can have different biological activities and applications depending on the substituents introduced during the reactions .

Scientific Research Applications

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride include:

  • 6-Phenyl-1,3,5-triazine-2,4-diamine
  • 2,4-Diamino-6-phenyl-1,3,5-triazine
  • Benzoguanamine

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, stability, and biological activity

Properties

IUPAC Name

2-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5.ClH/c10-8-11-6-12-9(14-8)13-7-4-2-1-3-5-7;/h1-6H,(H3,10,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCPXXCJMMXWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6011-10-5
Record name 1,3,5-Triazine-2,4-diamine, N2-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6011-10-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amanozine hydrochloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75860
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Record name N-phenyl-1,3,5-triazine-2,4-diaminemonohydrochloride
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